molecular formula C13H19NO4S B10909732 N-(benzylsulfonyl)norleucine

N-(benzylsulfonyl)norleucine

Cat. No.: B10909732
M. Wt: 285.36 g/mol
InChI Key: TVTWYJVEKQDHCT-UHFFFAOYSA-N
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Description

N-(Benzylsulfonyl)norleucine is a synthetic derivative of the non-proteinogenic amino acid norleucine. Norleucine (C₆H₁₃NO₂) is a structural isomer of leucine, distinguished by its linear 4-carbon R-group (vs. leucine’s branched chain) . The benzylsulfonyl modification replaces the N-terminal hydrogen of norleucine with a sulfonyl-linked benzyl group (C₆H₅CH₂SO₂-), significantly altering its physicochemical and biological properties. This modification enhances hydrophobicity, reduces hydrogen bonding capacity, and increases metabolic stability, making it valuable in peptide engineering and medicinal chemistry .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-(benzylsulfonylamino)hexanoic acid

InChI

InChI=1S/C13H19NO4S/c1-2-3-9-12(13(15)16)14-19(17,18)10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)

InChI Key

TVTWYJVEKQDHCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-(benzylsulfonyl)norleucine typically involves the alkylation of norleucine with benzylsulfonyl halides. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-(benzylsulfonyl)norleucine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-(benzylsulfonyl)norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzylsulfonyl)norleucine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norleucine and Its Derivatives

Structural and Functional Differences
Compound Structural Modification Key Properties Applications
Norleucine Native structure (linear R-group) - Hydrophobic
- Prone to misincorporation in proteins
- Dextrorotatory
Biochemical studies, isotope labeling
N-Acetyl-norleucine Acetyl group at N-terminal - Increased stability
- Reduced reactivity
Peptide synthesis, reference standards
N-(Benzylsulfonyl)-norleucine Benzylsulfonyl group at N-terminal - Enhanced hydrophobicity
- Improved metabolic stability
- Reduced hydrogen bonding
Drug design, enzyme inhibitors
N-Methyl-norleucine Methyl group at N-terminal - Steric hindrance
- Altered conformational flexibility
Peptide backbone modification

Key Findings :

  • The benzylsulfonyl group in N-(benzylsulfonyl)norleucine confers greater serum stability compared to unmodified norleucine, as seen in analogs like dihexa (a stabilized angiotensin IV derivative) .

Comparison with Proteinogenic Amino Acids

Leucine vs. Norleucine Derivatives
Property Leucine Norleucine N-(Benzylsulfonyl)-norleucine
R-group Structure Branched (4C) Linear (4C) Linear + benzylsulfonyl
Hydrophobicity Moderate High Very high
Metabolic Stability Low Moderate High
Separation Difficulty High (vs. isoleucine) High (vs. leucine) Easier (distinctive group)

Key Findings :

  • Norleucine’s linear chain increases hydrophobicity compared to leucine, a property further amplified by the benzylsulfonyl group .
  • Separation challenges among leucine, isoleucine, and norleucine (due to similar masses and structures) are mitigated in the benzylsulfonyl derivative due to its unique functional group .

Comparison with Other Non-Proteinogenic Amino Acids

Compound Structural Feature Role/Advantage Over Norleucine
Homoserine Hydroxyl group in side chain Increased polarity; used in β-lactam antibiotics
Methionine Sulfoxide Oxidized sulfur side chain Antioxidant properties; biomarker of oxidative stress
N-(Benzylsulfonyl)-norleucine Aromatic sulfonyl group Enhanced stability; suited for hydrophobic interactions

Key Findings :

  • Unlike homoserine or methionine sulfoxide, this compound is tailored for applications requiring prolonged half-life and resistance to enzymatic degradation .

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